molecular formula C10H9BrN2 B12998514 4-(Bromomethyl)-1-phenyl-1H-imidazole

4-(Bromomethyl)-1-phenyl-1H-imidazole

Cat. No.: B12998514
M. Wt: 237.10 g/mol
InChI Key: OZXKJOQDMJURGB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a bromomethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of solvents like acetone, dichloromethane, or acetonitrile can also be considered for better solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-phenyl-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazole derivative with an amine group replacing the bromomethyl group.

Scientific Research Applications

4-(Bromomethyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their functions. This covalent modification can disrupt key biological pathways, making the compound useful as a biochemical tool or a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-phenyl-1H-imidazole is unique due to the presence of both a bromomethyl group and a phenyl group on the imidazole ring. This combination provides distinct reactivity and binding properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

4-(bromomethyl)-1-phenylimidazole

InChI

InChI=1S/C10H9BrN2/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2

InChI Key

OZXKJOQDMJURGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)CBr

Origin of Product

United States

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